Fmoc-Arg(Mtr)-OH belongs to a class of compounds called Fmoc-protected amino acids. These molecules serve as the building blocks for peptides. The "Fmoc" group (Fluorenylmethoxycarbonyl) protects the alpha-amino group (N-terminus) of the arginine amino acid. This protection ensures the correct order of amino acid linkages during peptide chain assembly. Source: Aapptec Peptides:
The "Mtr" group (4-Methoxy-2,3,6-trimethylbenzylsulfonyl) protects the guanidine side chain of the arginine residue. This side chain plays a crucial role in the function of many peptides, but during synthesis, it needs protection to prevent unwanted reactions. Source: Aapptec Peptides:
Fmoc-Arg(Mtr)-OH offers a specific advantage. The Fmoc group can be cleaved under mildly acidic conditions, allowing for the stepwise addition of amino acids during peptide synthesis. The Mtr group, however, is more stable than some other protecting groups for arginine (like Pbf or Pmc). While it can be removed with trifluoroacetic acid (TFA) and scavengers, it requires slightly longer deprotection times compared to a single Mtr residue in a longer peptide. This characteristic makes Fmoc-Arg(Mtr)-OH particularly suitable for synthesizing peptides with one or two arginine residues. Source: Aapptec Peptides:
Fmoc-Arginine with a 4-methoxy-2,3,6-trimethylbenzenesulfonyl protecting group (Fmoc-Arg(Mtr)-OH) is a derivative of the amino acid arginine, commonly utilized in peptide synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the amino functionality, while the Mtr group protects the guanidino side chain of arginine. This compound is notable for its stability during synthesis and its ability to undergo selective deprotection under mild acidic conditions, making it valuable in solid-phase peptide synthesis (SPPS) .
The synthesis of Fmoc-Arg(Mtr)-OH typically involves:
textArginine + Mtr + Fmoc → Fmoc-Arg(Mtr)-OH
Several compounds share structural similarities with Fmoc-Arg(Mtr)-OH, including:
Compound Name | Protecting Group | Unique Features |
---|---|---|
Fmoc-Arg(Pmc)-OH | Pmc | More stable than Mtr; requires different deprotection conditions. |
Fmoc-Arg(Pbf)-OH | Pbf | Provides enhanced stability but can lead to side reactions during cleavage. |
Fmoc-Lys(Boc)-OH | Boc | Used for lysine; different side chain reactivity compared to arginine derivatives. |
Fmoc-Arg(Mtr)-OH stands out due to its combination of mild deprotection conditions and its utility in synthesizing peptides that require stable guanidino side chains .
Industrial production of Fmoc-Arg(Mtr)-OH follows established protocols optimized for large-scale manufacturing. The synthesis involves sequential protection of arginine starting material with careful control of reaction conditions to ensure high yield and purity .
Following side chain protection, the amino terminus is protected with the fluorenylmethoxycarbonyl (Fmoc) group. This step utilizes Fmoc-Cl or Fmoc-OSu as the protecting reagent in the presence of a suitable base . The reaction conditions are carefully controlled to prevent racemization and ensure high enantiomeric purity.
Parameter | Value | Reference |
---|---|---|
Batch Size Range | Up to 10 kg | |
Typical Yield | 65-82% | |
Purity Specification | ≥98% (HPLC) | [3] [4] |
Synthesis Temperature | 20-25°C | [5] |
Reaction Time | 2-24 hours | [5] |
Purification Method | Crystallization/Chromatography | |
Monitoring Technique | In-line HPLC |
Industrial production benefits from automated systems that employ 2-chlorotrityl chloride (2-CTC) resin for temporary protection during synthesis steps. This approach allows for efficient N-methylation without racemization and facilitates high-yield production . The process incorporates in-line high-performance liquid chromatography (HPLC) monitoring to ensure consistent product quality throughout the synthesis.
The purification process involves multiple steps including crystallization and chromatographic separation. Initial crude product is typically purified through recrystallization from suitable solvents, followed by column chromatography when necessary to achieve the required purity specifications . The final product undergoes rigorous quality control testing to confirm identity, purity, and enantiomeric integrity.
Laboratory synthesis of Fmoc-Arg(Mtr)-OH follows similar principles to industrial production but with modifications suitable for smaller scale operations. The protocol typically involves manual coupling procedures with careful monitoring of reaction progress [5].
The synthesis begins with the preparation of activated amino acid derivatives. L-arginine is first dissolved in an appropriate solvent system, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). The protection of the guanidino group is achieved through treatment with Mtr-Cl in the presence of a base such as sodium carbonate or triethylamine [5]. The reaction mixture is stirred at room temperature for 2-4 hours, with progress monitored by thin-layer chromatography (TLC) or analytical HPLC.
Step | Reagents | Conditions | Expected Yield |
---|---|---|---|
Arginine Protection | Arginine, protecting agents | Room temperature, 1-4 hours | 85-95% |
Mtr Group Introduction | Mtr-Cl, base (Na2CO3/TEA) | Room temperature, 2-4 hours | 80-90% |
Fmoc Group Introduction | Fmoc-Cl, base | Room temperature, 2-4 hours | 90-95% |
Purification | Recrystallization/Chromatography | Various solvents | 95-98% |
Yield Assessment | HPLC analysis | Reverse-phase HPLC | Quantitative analysis |
Quality Control | NMR, MS, HPLC | Multiple analytical methods | Purity confirmation |
The subsequent Fmoc protection step involves treating the Mtr-protected arginine with Fmoc-Cl or Fmoc-OSu under basic conditions. The reaction is typically performed at room temperature using bases such as sodium carbonate or N-methylmorpholine to maintain appropriate pH conditions [5]. The coupling reaction is allowed to proceed for 2-4 hours with continuous stirring to ensure complete conversion.
Laboratory protocols often employ solid-phase peptide synthesis (SPPS) techniques for the preparation of Fmoc-Arg(Mtr)-OH derivatives. The process utilizes automated peptide synthesizers equipped with appropriate resin systems [5]. The synthesis involves cycles of deprotection, coupling, and washing steps, with each cycle carefully monitored to ensure high coupling efficiency.
Purification at laboratory scale typically involves a combination of precipitation, recrystallization, and column chromatography. The crude product is first precipitated from the reaction mixture, followed by recrystallization from suitable solvents such as ethanol or acetonitrile [5]. Further purification may be achieved through silica gel column chromatography using appropriate solvent systems.
High-performance liquid chromatography (HPLC) serves as the primary analytical method for purity assessment of Fmoc-Arg(Mtr)-OH. The analysis employs reverse-phase HPLC systems with C18 columns and gradient elution using water-acetonitrile mobile phases containing trifluoroacetic acid (TFA) as an ion-pairing agent [6].
The standard purity specification for Fmoc-Arg(Mtr)-OH requires a minimum of 99.0% purity as determined by HPLC analysis [6]. The analytical method utilizes ultraviolet detection at 210 nm wavelength, which provides optimal sensitivity for the compound's chromophoric groups. The mobile phase system typically consists of 0.1% TFA in water (Mobile Phase A) and 0.1% TFA in acetonitrile (Mobile Phase B), with gradient elution optimized for optimal peak separation [7].
Parameter | Specification | Test Method | Reference |
---|---|---|---|
HPLC Purity | ≥99.0% | Reverse-phase HPLC | [6] |
Enantiomeric Purity | ≥99.8% | Chiral HPLC | [6] |
Free Amine Content | ≤0.2% | Quantitative analysis | [6] |
Acetate Content | ≤0.02% | Ion chromatography | [6] |
Loss on Drying | ≤2.0% | Gravimetric analysis | [4] |
Molecular Weight | 608.7 g/mol | Mass spectrometry | [8] [9] |
Structural Confirmation | NMR, MS confirmation | NMR spectroscopy | [10] [11] |
Enantiomeric purity assessment requires specialized chiral HPLC methods to ensure the compound maintains its L-configuration throughout synthesis and storage. The specification requires a minimum enantiomeric purity of 99.8%, which is critical for maintaining biological activity and synthetic utility [6]. Chiral stationary phases specifically designed for amino acid analysis are employed to achieve baseline separation of enantiomers.
Free amine content determination is essential for confirming complete Fmoc protection. The analysis employs quantitative ninhydrin assay or spectrophotometric methods to detect unprotected amino groups [6]. The specification limits free amine content to less than 0.2%, ensuring adequate protection for subsequent synthetic applications.
Water content and loss on drying measurements provide important information about product stability and storage characteristics. The analysis follows standard gravimetric procedures with specification limits of 2.0% maximum loss on drying [4]. This parameter is crucial for maintaining product integrity during long-term storage.
Nuclear magnetic resonance (NMR) spectroscopy serves as the primary method for structural verification of Fmoc-Arg(Mtr)-OH. Both proton (1H) and carbon-13 (13C) NMR analyses are performed to confirm the compound's molecular structure and verify the presence of all expected functional groups [10] [11].
1H NMR analysis provides detailed information about the compound's proton environment, including the characteristic signals for the fluorenyl aromatic protons (7.0-8.0 ppm), the Mtr protecting group methyl protons (2.0-3.0 ppm), and the arginine backbone protons [10]. The integration patterns and coupling constants provide confirmation of the compound's structure and purity.
13C NMR spectroscopy offers complementary structural information, particularly for carbon atoms in the fluorenyl and Mtr protecting groups. The analysis confirms the presence of carbonyl carbons, aromatic carbons, and aliphatic carbons at their expected chemical shifts [11]. The spectrum provides definitive proof of structural integrity and absence of degradation products.
Mass spectrometry (MS) analysis provides molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization (ESI) mass spectrometry is typically employed to generate molecular ions with minimal fragmentation [10]. The observed molecular weight of 608.7 g/mol confirms the compound's identity and molecular formula C31H36N4O7S [8] [9].
High-resolution mass spectrometry (HRMS) offers additional structural verification through accurate mass determination. The analysis provides mass accuracy within 5 ppm, confirming the compound's elemental composition and detecting potential impurities or degradation products [10].
Infrared (IR) spectroscopy provides functional group identification and structural confirmation. The analysis identifies characteristic absorption bands for the carbamate carbonyl (1650-1700 cm-1), sulfonamide groups (1150-1350 cm-1), and aromatic systems (1450-1650 cm-1) [11]. The IR spectrum serves as a fingerprint for compound identification and quality verification.
Fmoc-Arg(Mtr)-OH exhibits temperature-dependent stability characteristics that significantly impact synthesis and storage protocols. The compound demonstrates optimal stability at controlled temperatures between 2-8°C for long-term storage, with acceptable stability at room temperature for short-term handling during synthesis procedures [12].
At elevated temperatures above 40°C, the compound undergoes gradual decomposition through multiple pathways. The primary degradation mechanism involves thermal cleavage of the Fmoc protecting group, which occurs at temperatures above 120°C in the absence of base [13]. This thermal sensitivity necessitates careful temperature control during synthesis and purification procedures.
Storage Condition | Duration | Stability | Additional Notes |
---|---|---|---|
Room Temperature | Few days | Stable for shipping | Shipping conditions |
Refrigerated (2-8°C) | 2 years | Long-term storage | Dry conditions required |
Frozen (-20°C) | 3 years | Long-term storage | Desiccated storage |
Deep Frozen (-80°C) | 6 months | Solution storage | Avoid freeze-thaw cycles |
In Solution (DMF) | 1 month | Limited stability | Prepare fresh |
In Solution (DMSO) | 6 months | Enhanced stability | Preferred solvent |
The Mtr protecting group demonstrates enhanced thermal stability compared to the Fmoc group, maintaining structural integrity at temperatures up to 60°C for extended periods [14]. However, prolonged exposure to elevated temperatures can lead to side chain deprotection and formation of unwanted byproducts.
Solution stability studies conducted at 45°C in DMF and N-butylpyrrolidone (NBP) demonstrate that Fmoc-Arg(Mtr)-OH maintains excellent stability compared to other arginine derivatives [14]. The compound shows no degradation after 10 days at elevated temperature, making it suitable for heated coupling reactions in peptide synthesis.
Temperature cycling effects have been evaluated to understand stability during shipping and handling. The compound tolerates brief exposure to ambient temperatures during shipping without significant degradation, provided that total exposure time is limited to a few days [15]. However, repeated freeze-thaw cycles should be avoided to prevent gradual degradation over time.
Solvent selection plays a crucial role in maintaining Fmoc-Arg(Mtr)-OH stability during synthesis and storage. The compound demonstrates optimal solubility and stability in polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) [12].
DMF represents the most commonly used solvent for Fmoc-Arg(Mtr)-OH synthesis and storage. The compound exhibits excellent solubility in DMF (>100 mg/mL) with moderate stability for short-term storage (1 month at -20°C) [12]. However, DMF solutions should be prepared fresh when possible due to gradual decomposition over extended periods.
DMSO provides enhanced stability compared to DMF, allowing for longer storage periods (6 months at -80°C) [12]. The compound demonstrates improved resistance to hydrolysis and thermal degradation in DMSO solutions, making it the preferred solvent for long-term storage of prepared solutions.
Aqueous solvent systems require careful pH control to maintain compound stability. The compound shows limited solubility in pure water but demonstrates enhanced solubility in 1% acetic acid solutions [3]. The acidic environment helps maintain the compound in solution while preventing base-catalyzed degradation reactions.
Binary solvent systems comprising DMF or DMSO with organic cosolvents have been optimized for specific synthetic applications. The combination of DMSO with ethyl acetate (4:6 ratio) provides optimal conditions for Fmoc removal reactions while maintaining compound stability [16]. These mixed solvent systems offer improved reaction kinetics while preserving product integrity.
Solvent purity significantly impacts compound stability, particularly regarding water content and acid impurities. Anhydrous solvents are preferred for synthesis to prevent hydrolysis reactions, while acid-free solvents prevent premature deprotection of protecting groups [12]. Regular solvent testing and purification ensure consistent synthesis results.
Irritant